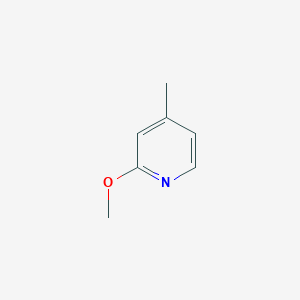

2-Methoxy-4-methylpyridine

Description

Properties

IUPAC Name |

2-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRXBKDKSYDWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557615 | |

| Record name | 2-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100848-70-2 | |

| Record name | 2-Methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100848-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Substituted Pyridine

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-4-methylpyridine

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold stands as a cornerstone heterocyclic motif. Its unique electronic properties, conferred by the nitrogen heteroatom, allow for a multitude of chemical transformations and biological interactions. This compound (also known as 2-Methoxy-4-picoline) is a prime exemplar of a strategically functionalized pyridine, serving as a versatile and high-value intermediate in the synthesis of complex molecular architectures.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core chemical properties of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and its reactivity, spectroscopic signature, and synthetic utility. As Senior Application Scientists, our goal is to provide not just the "what," but the "why," empowering you to leverage this molecule's full potential in your research endeavors.

Part 1: Core Physicochemical and Structural Identity

A molecule's fundamental physical properties dictate its handling, purification, and reaction conditions. This compound is a clear, colorless to light yellow liquid at ambient temperature, a characteristic that simplifies its use in solution-phase chemistry.[1][2] Its relatively high boiling point suggests low volatility, while its flash point necessitates careful handling away from ignition sources.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 100848-70-2 | [1][3][4] |

| Molecular Formula | C₇H₉NO | [1][4] |

| Molecular Weight | 123.15 g/mol | [1][4] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Boiling Point | 152-153 °C | [3][5] |

| Density | ~1.001 g/cm³ | [3][5] |

| Flash Point | 53 °C (127.4 °F) | [3] |

| Refractive Index | 1.4990 - 1.5030 | [3] |

| Synonyms | 2-Methoxy-4-picoline |[1][2] |

Part 2: Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of an organic intermediate is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous structural fingerprint of this compound.

Causality in NMR: The electron-deficient nature of the pyridine ring deshields the ring protons, shifting them downfield. The proton at C6 (ortho to the nitrogen) is typically the most downfield. The electron-donating methoxy group at C2 and methyl group at C4 exert an opposing, shielding effect on adjacent protons.

-

¹H NMR: The spectrum is characterized by three distinct aromatic proton signals, a singlet for the methoxy group, and a singlet for the methyl group. The proton at C6 appears furthest downfield, followed by the protons at C5 and C3. The provided literature data confirms this pattern.[3]

-

¹³C NMR: The carbon atom attached to the oxygen (C2) is significantly deshielded and appears furthest downfield in the aromatic region, a direct consequence of being bonded to two electronegative atoms (N and O). The carbons of the two methyl groups appear in the upfield aliphatic region.[3]

Table 2: NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment | Source |

|---|---|---|---|---|

| ¹H | 8.02 | d, J=5.4 | H-6 | [3] |

| 6.69 | d, J=5.4 | H-5 | [3] | |

| 6.55 | s | H-3 | [3] | |

| 3.91 | s | -OCH₃ | [3] | |

| 2.28 | s | -CH₃ | [3] | |

| ¹³C | 164.40 | - | C-2 | [3] |

| 149.72 | - | C-6 | [3] | |

| 146.31 | - | C-4 | [3] | |

| 118.21 | - | C-5 | [3] | |

| 110.88 | - | C-3 | [3] | |

| 53.17 | - | -OCH₃ | [3] |

| | 20.81 | - | -CH₃ |[3] |

Part 3: Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through robust and scalable reactions, primarily nucleophilic aromatic substitution (SNAr) or O-methylation. The choice of pathway often depends on the cost and availability of the starting materials.

Diagram 2: Synthetic Pathways to this compound

Caption: Common synthetic routes to this compound.

Experimental Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is a widely used industrial method leveraging the inherent electrophilicity of the C2 position on the pyridine ring when substituted with a good leaving group like chloride.

Principle: The reaction proceeds via a Meisenheimer-like intermediate. The highly polar aprotic solvent (DMSO) stabilizes this charged intermediate, facilitating the substitution. Sodium methoxide serves as a potent, yet economical, source of the nucleophile.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry Dimethyl Sulfoxide (DMSO).

-

Reagent Addition: Add sodium methoxide (NaOCH₃) to the solvent with stirring.

-

Substrate Addition: Slowly add 2-chloro-4-methylpyridine to the mixture. The addition is often exothermic and may require external cooling to maintain the desired reaction temperature.

-

Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and quench by pouring it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[3]

Experimental Protocol 2: Synthesis via O-Methylation

This method is valuable when starting from the corresponding pyridone tautomer, 2-hydroxy-4-methylpyridine.

Principle: The reaction is a Williamson ether synthesis. Silver carbonate acts as a base to deprotonate the hydroxyl group of the pyridone, and it also serves as a scavenger for the iodide byproduct, driving the reaction to completion. The reaction is often performed in the absence of light to prevent the decomposition of the silver salts.[3]

Step-by-Step Methodology:

-

Setup: To a stirred solution of 2-hydroxy-4-methylpyridine in a suitable solvent like chloroform in a flask protected from light, add silver carbonate (Ag₂CO₃).

-

Alkylating Agent: Add iodomethane (CH₃I) to the suspension at room temperature.

-

Reaction: Stir the reaction mixture continuously under light-avoidance conditions for an extended period (e.g., 48 hours) at room temperature.

-

Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove silver salts. Wash the filter cake with an organic solvent (e.g., ether).

-

Concentration: Concentrate the filtrate under reduced pressure at a low temperature (below 20 °C) to avoid loss of the volatile product.

-

Purification: Purify the resulting residue by column chromatography on silica gel to afford the final product as a colorless oil.[3]

Part 4: Reactivity and Synthetic Utility

The utility of this compound stems from the specific reactivity patterns imparted by its substituents. The methoxy group at the C2 position is a key functional handle, while the methyl group at C4 modulates the ring's electronics and provides a potential site for further functionalization.

-

As a Pharmaceutical Building Block: The pyridine nitrogen is a key pharmacophoric element, capable of forming hydrogen bonds and coordination complexes with biological targets like enzymes and receptors. This molecule provides a pre-functionalized scaffold, allowing medicinal chemists to rapidly build libraries of complex drug candidates, particularly for targeting neurological disorders.[1]

-

In Agrochemical Synthesis: It is a crucial intermediate in the formulation of modern pesticides and herbicides, where the substituted pyridine core contributes to the biological efficacy of the final active ingredient.[1]

-

In Coordination Chemistry and Materials Science: The nitrogen lone pair makes this compound an effective ligand for transition metals. This property is exploited in the development of novel catalysts and functional materials such as specialty polymers and coatings.[1][2]

Diagram 3: Role as a Versatile Synthetic Intermediate

Caption: Synthetic utility of this compound.

Part 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a flammable liquid and an irritant, requiring strict adherence to safety protocols.

Table 3: GHS Hazard and Safety Information

| Hazard Class | GHS Code | Precautionary Statement (Examples) | Source(s) |

|---|---|---|---|

| Flammable Liquid | H226 | P210: Keep away from heat, sparks, open flames. | [4] |

| Skin Irritation | H315 | P280: Wear protective gloves. | [4] |

| Serious Eye Irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [4] |

| Respiratory Irritation | H335 | P261: Avoid breathing vapors/spray. |[4] |

Handling Protocol:

-

Always handle in a well-ventilated chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.

-

Ground and bond containers when transferring to prevent static discharge.[6]

-

Ensure safety showers and eyewash stations are readily accessible.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[6]

-

Recommended storage temperature is often between 0-8 °C for long-term stability.[1][2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable intermediate for researchers in drug discovery, agrochemistry, and material science. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is the foundation for its effective and safe application in creating the next generation of functional molecules.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cusabio. (n.d.). This compound-3-boronicacid. Retrieved from [Link]

Sources

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methoxy-4-methylpyridine (CAS: 100848-70-2)

From the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource on this compound, a pivotal heterocyclic building block. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of its properties, synthesis, reactivity, and applications, with a particular focus on its role in modern chemical and pharmaceutical development.

Introduction: A Profile of a Versatile Pyridine Intermediate

This compound, also known by its synonym 2-Methoxy-4-picoline, is a substituted pyridine derivative that has emerged as a compound of significant interest across various scientific disciplines.[1] Its unique structural arrangement, featuring both an electron-donating methoxy group and a methyl group on the pyridine scaffold, imparts favorable reactivity and solubility characteristics.[1][2] These attributes make it an essential intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]

The pyridine ring itself is a ubiquitous feature in many biologically active molecules, with the nitrogen atom's ability to engage in crucial hydrogen bonding and coordination interactions being key to drug-target binding. This compound provides a pre-functionalized, stable, and reliable starting material for medicinal chemists to construct intricate molecular architectures and screen compound libraries for therapeutic potential. This guide will delve into the core scientific principles and practical methodologies associated with this important chemical entity.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data for this compound is summarized below. It is important to note the variability in reported boiling points, which is likely attributable to measurements being taken at different pressures.

| Property | Value | Source(s) |

| CAS Number | 100848-70-2 | [1][3][4][5] |

| Molecular Formula | C₇H₉NO | [1][3][4][6] |

| Molecular Weight | 123.15 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [7][8][9] |

| Synonym | 2-Methoxy-4-picoline | [1][2][6] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Boiling Point | 152-153 °C (lit.) | [3][5] |

| Density | 1.001 g/cm³ | [10] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [3] |

| Solubility | Soluble in most organic solvents | [1][2] |

| Storage Conditions | Store at 0-8°C; Inert atmosphere | [1][2][11] |

| SMILES | COc1cc(C)ccn1 | [3] |

| InChI Key | HGRXBKDKSYDWLD-UHFFFAOYSA-N | [3][7][8] |

Synthesis and Manufacturing Protocols

The reliable synthesis of this compound is crucial for its availability in research and industrial settings. Two primary, well-documented routes are detailed below. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Protocol 1: Nucleophilic Aromatic Substitution

This is a common and direct method involving the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring with a methoxide source.

-

Causality: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position susceptible to nucleophilic attack. Sodium methoxide serves as a potent nucleophile, readily displacing the chloride ion.

Caption: Synthesis via Nucleophilic Substitution.[6]

Step-by-Step Methodology:

-

Reaction Setup: A solution of 2-chloro-4-picoline is prepared in a suitable polar aprotic solvent, such as DMSO.[6]

-

Reagent Addition: Sodium methoxide (NaOCH₃) is added to the solution. The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate.

-

Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and typically quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate).[6] The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure 2-methoxy-4-picoline.[6]

Protocol 2: O-Methylation of Hydroxypyridine

This route utilizes the corresponding hydroxypyridine as the precursor, which is then methylated. The use of silver carbonate is a specific method that facilitates methylation under relatively mild conditions.

-

Causality: 2-Hydroxy-4-methylpyridine exists in equilibrium with its tautomer, 4-methylpyridin-2(1H)-one. The silver carbonate acts as a base to deprotonate the hydroxyl/amide group, and the silver ion may coordinate to facilitate the subsequent methylation by iodomethane.

Caption: Synthesis via O-Methylation.[6]

Step-by-Step Methodology: [6]

-

Reaction Setup: To a stirred solution of 2-hydroxy-4-methylpyridine (1.0 eq) in chloroform, add silver carbonate (Ag₂CO₃, 1.35 eq) followed by iodomethane (CH₃I, 10 eq) at room temperature.

-

Reaction Conditions: The reaction mixture is stirred continuously under light-avoiding conditions (e.g., by wrapping the flask in aluminum foil) for approximately 48 hours.

-

Monitoring: Progress is monitored by TLC until the starting material is consumed.

-

Workup: The reaction mixture is filtered through a pad of diatomaceous earth to remove insoluble silver salts. The filter cake is washed with ether.

-

Isolation: The combined filtrate is concentrated under reduced pressure at a temperature below 20 °C.

-

Purification: The resulting residue is purified by column chromatography using a non-polar eluent system (e.g., n-pentane/ether, 5:1 v/v) to afford the product as a colorless oil (reported yield: 71%).[6]

Applications in Drug Development and Chemical Synthesis

The utility of this compound is extensive, driven by its favorable chemical properties and its identity as a key pyridine intermediate.

Cornerstone in Pharmaceutical Synthesis

The compound is a critical building block for creating new chemical entities (NCEs) in medicinal chemistry.[1][2] Its defined substitution pattern allows for predictable downstream functionalization, facilitating the construction of compound libraries for screening against various biological targets. It is particularly noted for its use in developing drugs aimed at neurological disorders.[1][2]

Case Study: Proton Pump Inhibitor (PPI) Intermediates Derivatives of this compound are crucial in the multi-step synthesis of blockbuster anti-ulcer drugs like Rabeprazole and Pantoprazole.[12][13][14] In these syntheses, the pyridine core is eventually linked to a benzimidazole moiety to form the final active pharmaceutical ingredient (API). The methoxy group is often a key feature of the final API or is strategically placed to direct subsequent chemical transformations.

Caption: Role in the synthetic pathway of Proton Pump Inhibitors.

Agrochemical Innovation

In the agrochemical sector, this compound is used in the formulation of next-generation pesticides and herbicides.[1][2] Its incorporation can enhance the efficacy and stability of the active ingredients, contributing to improved crop yields.[2][10]

Advanced Materials and Catalysis

The lone pair of electrons on the pyridine nitrogen allows this compound to function as a ligand in coordination chemistry.[1][2] This property is exploited in the development of novel catalysts for organic synthesis and in the creation of specialty polymers and coatings with enhanced durability and resistance.[1][2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following data is representative for this compound.

| Technique | Data Interpretation | Source |

| ¹H NMR | (CDCl₃, δ): 8.02 (d, 1H), 6.69 (d, 1H), 6.55 (s, 1H), 3.91 (s, 3H, -OCH₃), 2.28 (s, 3H, -CH₃) | [6] |

| ¹³C NMR | (CDCl₃, δ): 164.40, 149.72, 146.31, 118.21, 110.88, 53.17 (-OCH₃), 20.81 (-CH₃) | [6] |

| Mass Spec. | m/z (relative abundance): 123 (M+, 76%), 122 (100%) | [6] |

| Purity (GC) | Typically reported as ≥97-99% | [1][2][3][15] |

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. It is classified as a flammable liquid and an irritant.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable/Irritant | GHS02 (Flame), GHS07 (Exclamation Mark) | Warning | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Data sourced from Sigma-Aldrich[3])

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.[16]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][16]

-

Use explosion-proof electrical and ventilating equipment. Take precautionary measures against static discharge.[16]

-

Wear appropriate PPE: safety goggles with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[3][17] A respirator with a suitable filter (e.g., type ABEK) may be required for high concentrations.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][16]

-

Store away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

This compound (CAS: 100848-70-2) is more than a simple chemical intermediate; it is a versatile and enabling tool for innovation. Its well-defined structure and reactivity provide a reliable foundation for constructing complex molecular targets in pharmaceuticals, agrochemicals, and materials science. The synthetic protocols are well-established, and its applications continue to expand as researchers leverage its unique properties. A thorough understanding of its characteristics, from synthesis to safe handling, is essential for any scientist aiming to utilize this valuable building block in their research and development endeavors.

References

-

This compound - Chem-Impex.

-

This compound 97 - Sigma-Aldrich.

-

2-méthoxy-4-méthylpyridine - Chem-Impex.

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis - Ningbo Inno Pharmchem Co., Ltd.

-

This compound | CAS 100848-70-2 | SCBT - Santa Cruz Biotechnology.

-

This compound | CAS#:100848-70-2 | Chemsrc.

-

This compound CAS 100848-70-2 - henan newblue chemical co.,ltd.

-

This compound, 5G - M2190-5G - Lab Pro Inc.

-

This compound-3-boronicacid - Cusabio.

-

This compound 98.0+%, TCI America 1 g | Buy Online - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents.

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company.

-

3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets - ECHEMI.

-

SAFETY DATA SHEET - Thermo Fisher Scientific Chemicals.

-

This compound 98.0+%, TCI America™ | Fisher Scientific.

-

This compound | C7H9NO | CID 14223472 - PubChem.

-

CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents.

-

This compound Usage And Synthesis - ChemicalBook.

-

100848-70-2|this compound|BLD Pharm.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 100848-70-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:100848-70-2 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 100848-70-2 [amp.chemicalbook.com]

- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. This compound | C7H9NO | CID 14223472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS 100848-70-2 China Manufacturers Suppliers Factory Exporter [newbluechem.com]

- 11. 100848-70-2|this compound|BLD Pharm [bldpharm.com]

- 12. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 13. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 14. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents [patents.google.com]

- 15. labproinc.com [labproinc.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

Introduction: The Role of 2-Methoxy-4-picoline in Modern Synthesis

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-picoline

2-Methoxy-4-picoline, also known as 2-methoxy-4-methylpyridine, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of high-value chemical entities.[1] Its unique electronic and steric properties, conferred by the electron-donating methoxy group at the 2-position and the methyl group at the 4-position, make it a versatile building block in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical properties is not merely academic; it is fundamental to its practical application. These properties govern critical process parameters, including reaction kinetics, purification strategies, formulation, storage, and safety protocols. This guide provides a comprehensive analysis of the core physical characteristics of 2-Methoxy-4-picoline, blending established data with predictive analysis and outlining the experimental methodologies required for their validation.

Core Physical and Chemical Properties: An Executive Summary

The fundamental properties of 2-Methoxy-4-picoline are summarized below. It is critical to note the distinction between experimentally verified data and computationally predicted values, which await experimental confirmation but provide valuable estimations for process design.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | Systematic | [2] |

| Synonyms | 2-Methoxy-4-picoline | Trivial | [2] |

| CAS Number | 100848-70-2 | Experimental | [2][3] |

| Molecular Formula | C₇H₉NO | Experimental | [2] |

| Molecular Weight | 123.15 g/mol | Calculated | [2] |

| Appearance | Clear, colorless to pale yellow liquid | Experimental | Chem-Impex |

| Boiling Point | 152-153 °C (at 760 mmHg) | Experimental | [3] |

| Melting Point | < 0 °C (Estimated) | Inferred | [4][5] |

| Density | 1.001 ± 0.06 g/cm³ (at 20°C) | Predicted | ChemicalBook |

| Refractive Index (n²⁰/D) | 1.4990 - 1.5030 | Predicted | ChemicalBook |

| Flash Point | 53 °C | Experimental | ChemicalBook |

Section 1: Thermal Properties

The thermal behavior of a compound is paramount for its purification, handling, and use in thermally sensitive reactions.

Boiling Point

The experimentally determined boiling point of 2-Methoxy-4-picoline is 152-153 °C at atmospheric pressure.[3] This moderately high boiling point is consistent with its molecular weight and the polar nature of the pyridine ring. This property is the cornerstone of its purification via fractional distillation, allowing for efficient separation from lower-boiling starting materials or higher-boiling impurities.

This micro-scale method is ideal for determining the boiling point with minimal sample consumption. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology:

-

Sample Preparation: Place 0.5 mL of 2-Methoxy-4-picoline into a small test tube (e.g., a Durham tube).

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly into a Thiele tube filled with mineral oil, ensuring the heat-transfer fluid is above the level of the sample but below the opening of the test tube.

-

Observation: Heat the side arm of the Thiele tube gently with a micro-burner. Observe the capillary tube. A slow stream of bubbles will begin to emerge as the air inside expands.

-

Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Measurement: Remove the heat source. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Caption: Workflow for Thiele Tube Boiling Point Determination.

Melting Point

While one supplier database lists a melting point of 136 °C, this is inconsistent with the substance's observed state as a liquid at ambient temperatures and is considered erroneous. The true melting point is necessarily below room temperature. For context, the parent compound, 2-picoline, has a melting point of -70 °C.[5] It is reasonable to infer that 2-Methoxy-4-picoline possesses a similarly low melting point, a property primarily of concern for cryogenic storage or reactions conducted at very low temperatures.

Section 2: Density and Refractive Index

These intensive properties are invaluable for quality control, identity confirmation, and calculating molar concentrations without resorting to weighing.

Density

The predicted density is approximately 1.001 g/cm³ .[3] This value, slightly greater than water, is influenced by the compact, nitrogen-containing aromatic ring. Experimental verification is crucial for accurate process calculations.

This method provides high accuracy by precisely measuring the mass of a known, fixed volume of the liquid.

Methodology:

-

Calibration: Thoroughly clean and dry a pycnometer. Measure and record its mass (m₁).

-

Reference: Fill the pycnometer with deionized water of a known temperature and record the mass (m₂). The density of water (ρ_water) at this temperature is known from literature.

-

Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with 2-Methoxy-4-picoline at the same temperature and record the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (m₂ - m₁) / ρ_water

-

Mass of sample = m₃ - m₁

-

Density of sample (ρ_sample) = (m₃ - m₁) / Volume of pycnometer

-

Caption: Gravimetric workflow for density determination using a pycnometer.

Refractive Index

The predicted refractive index is in the range of 1.4990 - 1.5030 . This value, a measure of how light bends when passing through the liquid, is highly sensitive to purity. A deviation from the established value for a pure sample can indicate the presence of contaminants.

Section 3: Solubility Profile (Predictive Analysis)

While quantitative solubility data for 2-Methoxy-4-picoline is not widely published in peer-reviewed literature, a robust scientific prediction can be made by analyzing its molecular structure.

The molecule possesses both polar and non-polar characteristics.

-

Polar Features: The pyridine ring nitrogen and the ether oxygen are lone-pair donors, capable of acting as hydrogen bond acceptors. This imparts polarity to the molecule.

-

Non-polar Features: The aromatic ring itself, along with the methyl and methoxy alkyl groups, contributes non-polar, hydrophobic character.

Predicted Solubility:

-

In Water: The parent compounds, picolines, are miscible with water.[6] The methoxy group may slightly increase hydrophobicity compared to a simple methyl group, but the presence of two hydrogen bond accepting sites suggests 2-Methoxy-4-picoline should exhibit moderate to good solubility in water.

-

In Polar Organic Solvents (Ethanol, Methanol, DMSO): The compound is expected to be highly soluble, likely miscible, in these solvents due to favorable dipole-dipole interactions.[1]

-

In Non-polar Organic Solvents (Hexane, Toluene): Solubility is expected to be lower than in polar solvents but still significant due to the non-polar regions of the molecule.

Section 4: Spectroscopic Signature (Predictive Analysis)

No experimentally verified spectra for 2-Methoxy-4-picoline are available in major public databases. The following analysis is a prediction based on fundamental spectroscopic principles and comparison with structurally similar compounds. This serves as a guide for researchers to confirm the identity of synthesized material.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of its functional groups. Comparison with a detailed study on the isomer 2-methoxy-6-methylpyridine lends confidence to these predictions.[7]

-

~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium absorptions characteristic of the C-H bonds on the pyridine ring.

-

~2950-2850 cm⁻¹ (Aliphatic C-H Stretch): Medium to strong absorptions from the methyl and methoxy groups.

-

~1600-1450 cm⁻¹ (C=C and C=N Ring Stretch): Multiple strong bands characteristic of the pyridine aromatic system.

-

~1250-1200 cm⁻¹ (Asymmetric C-O-C Stretch): A strong, characteristic band for the aryl-alkyl ether linkage.

-

~1050-1000 cm⁻¹ (Symmetric C-O-C Stretch): A medium to strong band, also from the ether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule has five distinct proton environments.

-

Signal 1 (H6): ~8.0-8.2 ppm, doublet. This proton is adjacent to the ring nitrogen, making it the most deshielded aromatic proton.

-

Signal 2 (H5): ~6.6-6.8 ppm, doublet. This proton is ortho to the electron-donating methoxy group and will be significantly shielded.

-

Signal 3 (H3): ~6.5-6.7 ppm, singlet (or very small doublet). This proton is meta to the methoxy group and ortho to the methyl group.

-

Signal 4 (Methoxy -OCH₃): ~3.9-4.0 ppm, singlet, integrating to 3H. Typical chemical shift for a methoxy group attached to an aromatic ring.

-

Signal 5 (Methyl -CH₃): ~2.2-2.4 ppm, singlet, integrating to 3H. Typical chemical shift for a methyl group on a pyridine ring.

The molecule has six chemically non-equivalent carbon atoms.

-

C2 (bearing -OCH₃): ~163-165 ppm. Highly deshielded due to direct attachment to both the ring nitrogen and an oxygen atom.

-

C6: ~147-149 ppm. Deshielded due to proximity to the nitrogen atom.

-

C4 (bearing -CH₃): ~145-147 ppm. Quaternary carbon, deshielded by the methyl group and its position in the ring.

-

C5: ~115-117 ppm. Shielded by the ortho methoxy group.

-

C3: ~110-112 ppm. Shielded by the para methoxy group.

-

Methoxy (-OCH₃): ~53-55 ppm. Typical shift for an sp³ carbon in a methoxy group.

-

Methyl (-CH₃): ~18-21 ppm. Typical shift for an sp³ carbon in a methyl group attached to an aromatic ring.

Section 5: Safety and Handling

Based on aggregated GHS data, 2-Methoxy-4-picoline presents several hazards that necessitate careful handling.[2]

-

Hazards:

-

Flammable: It is a flammable liquid and vapor (H226).

-

Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory Irritant: May cause respiratory irritation (H335).

-

-

Recommended Handling:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 0-8°C.

-

References

-

Chem-Impex. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (2023). Picoline. Retrieved January 5, 2026, from [Link]

-

Chemsrc. (n.d.). This compound CAS#:100848-70-2. Retrieved January 5, 2026, from [Link]

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 5, 2026, from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved January 5, 2026, from [Link]

- Elixir Comp. Chem. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem. 91, 38077-38086.

-

Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition. Retrieved January 5, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 5, 2026, from [Link]

-

University of California, Irvine. (n.d.). 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved January 5, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 5, 2026, from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved January 5, 2026, from [Link]

-

YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved January 5, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 5, 2026, from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. Retrieved January 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H9NO | CID 14223472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:100848-70-2 | Chemsrc [chemsrc.com]

- 4. 2-Picoline CAS#: 109-06-8 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Picoline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

2-Methoxy-4-methylpyridine molecular structure and weight

An In-depth Technical Guide to 2-Methoxy-4-methylpyridine: Structure, Properties, and Applications

Introduction

This compound, a substituted pyridine derivative, is a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the methoxy and methyl groups on the pyridine ring, make it a crucial intermediate in the development of a wide range of high-value chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical and agrochemical research for an audience of researchers, scientists, and drug development professionals.

With the molecular formula C₇H₉NO, this compound is also known by its synonym, 2-Methoxy-4-picoline.[1][2] Its strategic importance lies in its ability to serve as a scaffold for creating more complex molecules, enabling medicinal chemists to fine-tune the pharmacological profiles of new drug candidates. The pyridine core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound offers a reliable starting point for constructing intricate molecular architectures.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are its molecular structure and resulting physical properties. These characteristics dictate its reactivity, solubility, and handling requirements.

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a methyl group (-CH₃). The IUPAC name for this compound is this compound.[3]

Caption: 2D structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][3][4] |

| Molecular Weight | 123.15 g/mol | [1][3][4] |

| CAS Number | 100848-70-2 | [1][3][4] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 152-153 °C | [5][6] |

| Density | ~1.001 g/cm³ | [5][6] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [5][7] |

| Refractive Index | 1.4990 - 1.5030 | [5] |

| Purity | ≥ 97-99% (GC) | [1][7] |

Synthesis and Reactivity

This compound is typically synthesized from readily available pyridine precursors. A common and efficient laboratory-scale method involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halide, at the 2-position of the pyridine ring with a methoxide source.

General Synthesis Workflow

The most prevalent synthetic route starts from 2-chloro-4-picoline (2-chloro-4-methylpyridine).[6] The chloro group at the 2-position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This facilitates its displacement by sodium methoxide, which is typically generated in situ or used as a solution in methanol.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a generalized procedure based on standard organic chemistry techniques for nucleophilic aromatic substitution on pyridine rings.[8]

-

Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 equivalent).

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) and then remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude liquid via vacuum distillation to obtain this compound as a clear, colorless to yellow liquid.

Applications in Research and Development

The utility of this compound spans multiple industries, primarily driven by its function as a reactive intermediate.[1][9]

Caption: Key application areas for this compound.

Pharmaceutical Development

This compound is a cornerstone intermediate in medicinal chemistry.[1] Pyridine derivatives are ubiquitous scaffolds in drug discovery, and by using this compound, chemists can systematically modify a core structure to optimize a drug's efficacy and safety.

-

Active Pharmaceutical Ingredient (API) Synthesis: It serves as a key starting material for synthesizing APIs, particularly those targeting neurological disorders.[1] Its defined substitution pattern facilitates the construction of complex target molecules, accelerating the drug development process.

-

Pharmacokinetic Modulation: Medicinal chemists strategically use intermediates like this to alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for a drug's success.

Agrochemicals

In the agricultural sector, this compound is used in the synthesis of modern agrochemicals.[1] It is a building block for active ingredients in pesticides and herbicides, contributing to the development of more effective and selective crop protection solutions.[1]

Material Science and Other Industries

The compound also finds application in material science, where it is used in creating specialty polymers and coatings with enhanced durability and environmental resistance.[1][9] Additionally, it is incorporated into formulations within the flavor and fragrance industry to achieve unique aromatic profiles.[1]

Spectroscopic Characterization

While comprehensive, publicly available experimental spectra for this compound are not abundant, its structure allows for the prediction of key spectroscopic features. A full characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

IR Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=N and C=C stretching vibrations from the pyridine ring, and a strong C-O stretching band for the methoxy group.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

GHS Hazard Classification:

-

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11] Recommended storage temperature is between 0-8°C.[1]

-

-

Disposal:

Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical synthesis with advanced applications in pharmaceuticals, agrochemicals, and material science. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for researchers and developers. A thorough understanding of its properties, synthesis, and safety protocols is essential for harnessing its full potential in creating novel and beneficial chemical entities.

References

-

This compound | C7H9NO | CID 14223472 - PubChem. [Link]

-

This compound | CAS#:100848-70-2 | Chemsrc. [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis - Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Understanding the Synthesis and Production of this compound from China - Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Chemwatch GHS SDS in English (European) 35944-2. [Link]

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. [Link]

-

Exploring 2-Hydroxy-4-Methylpyridine: Properties and Applications - Ningbo Inno Pharmchem Co., Ltd. [Link]

- CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy)

-

2‐Methoxy Pyridine - ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 100848-70-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C7H9NO | CID 14223472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 100848-70-2 [amp.chemicalbook.com]

- 6. This compound | CAS#:100848-70-2 | Chemsrc [chemsrc.com]

- 7. 2-甲氧基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Guide to the IUPAC Nomenclature of C7H9NO Pyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The systematic naming of chemical structures is the foundation of unambiguous scientific communication. For pyridine derivatives, a cornerstone of medicinal chemistry and materials science, the existence of numerous constitutional isomers for a given molecular formula, such as C7H9NO, presents a significant nomenclature challenge. A precise understanding of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions is therefore indispensable for researchers in drug discovery, chemical synthesis, and regulatory affairs. This guide provides a detailed examination of the IUPAC nomenclature for the primary isomeric classes of C7H9NO pyridine derivatives. It moves beyond a simple list of rules to explain the logic behind them, offering a systematic workflow for naming complex structures. Key isomeric classes, including ethoxypyridines, methoxypicolines, pyridylethanols, and substituted pyridine N-oxides, are systematically explored. This document serves as a practical reference for accurately identifying, naming, and differentiating these vital chemical entities.

Part 1: Foundational Principles of Pyridine Nomenclature

The nomenclature of organic compounds, as established by IUPAC, is a principles-based system designed to assign a unique and descriptive name to every distinct structure.[1] For heterocyclic compounds like pyridine, the Hantzsch-Widman system provides a systematic framework.[2] However, for common heterocycles, IUPAC has retained their trivial names, with "pyridine" being the preferred IUPAC name (PIN).[1][3]

The Pyridine Scaffold: Numbering and Locants

The foundation of naming any pyridine derivative is the numbering of the parent ring. By convention, the nitrogen atom is always assigned position '1'. The remaining carbon atoms are then numbered sequentially from 2 to 6. The principal characteristic group or other substituents are assigned the lowest possible locants.[4]

When multiple substituents are present, numbering proceeds to give the lowest locant set to all substituents, regardless of their alphabetical order. Alphabetical order is then used to determine the citation sequence of the prefixes in the final name.[4][5]

Part 2: Major Isomeric Classes of C7H9NO Pyridine Derivatives

The molecular formula C7H9NO allows for several distinct classes of pyridine derivatives, primarily distinguished by the arrangement of the C2H4O moiety as substituents on the pyridine (C5H5N) core.

Class A: Alkoxy Pyridines

This class features an oxygen atom connecting an alkyl group to the pyridine ring.

-

Sub-class A1: Ethoxypyridines These isomers consist of a single ethoxy (-OCH2CH3) group attached to the pyridine ring. The IUPAC name is formed by adding the prefix "ethoxy-" to the parent name "pyridine," preceded by the appropriate locant.

-

2-Ethoxypyridine

-

3-Ethoxypyridine

-

4-Ethoxypyridine [6]

-

-

Sub-class A2: Methoxypicolines (Methoxymethylpyridines) These isomers are disubstituted with one methoxy (-OCH3) group and one methyl (-CH3) group. The parent name is pyridine, and both substituents are cited as prefixes in alphabetical order ("methoxy" before "methyl"). Numbering is chosen to provide the lowest possible locant set. For example, 2-methoxy-3-methylpyridine is preferred over 6-methoxy-5-methylpyridine.

Class B: Pyridyl Alkanols

In this class, the substituent contains a hydroxyl (-OH) group, which is the principal characteristic group and is cited as a suffix ("-ol").

-

Sub-class B1: Pyridylethanols These isomers feature a 2-hydroxyethyl side chain. The parent structure is ethanol, with a pyridyl group as a substituent.

Class C: Pyridine N-Oxides

Pyridine N-oxides are a distinct class where the nitrogen atom of the pyridine ring is oxidized.[9][10] The parent name is modified to reflect this, commonly as "pyridine 1-oxide".[11] The C2H4 component is arranged as either an ethyl group or two methyl groups on the ring.

-

Sub-class C1: Ethylpyridine N-Oxides An ethyl (-CH2CH3) group is attached to the pyridine 1-oxide ring.

-

Sub-class C2: Lutidine N-Oxides (Dimethylpyridine N-Oxides) Two methyl (-CH3) groups are attached to the pyridine 1-oxide ring. The trivial name for dimethylpyridine is "lutidine".[13][14][15][16] The systematic IUPAC name follows the format "x,y-dimethylpyridine 1-oxide".

-

2,3-Dimethylpyridine 1-oxide (2,3-Lutidine-N-oxide)[17]

-

2,4-Dimethylpyridine 1-oxide (2,4-Lutidine-N-oxide)

-

2,5-Dimethylpyridine 1-oxide (2,5-Lutidine-N-oxide)

-

2,6-Dimethylpyridine 1-oxide (2,6-Lutidine-N-oxide)[18]

-

3,4-Dimethylpyridine 1-oxide (3,4-Lutidine-N-oxide)

-

3,5-Dimethylpyridine 1-oxide (3,5-Lutidine-N-oxide)

-

Part 3: Systematic IUPAC Naming Workflow

The process of naming a novel or complex C7H9NO pyridine derivative can be broken down into a logical, step-by-step protocol. This self-validating system ensures that by correctly following each step, a researcher can arrive at the preferred IUPAC name.

Experimental Protocol: Naming 2-methoxy-6-methylpyridine

-

Identify Parent Hydride : The core is a six-membered aromatic ring with one nitrogen. It is not an N-oxide. Parent = Pyridine .

-

Identify Substituents : There is one methoxy group (-OCH3) and one methyl group (-CH3).

-

Determine Principal Group : Neither methoxy nor methyl is a principal group cited as a suffix in this context. Both will be prefixes.

-

Number the Ring :

-

Option A: Start numbering towards the methoxy group: Methoxy is at C2, methyl is at C6. Locants are (2,6).

-

Option B: Start numbering towards the methyl group: Methyl is at C2, methoxy is at C6. Locants are (2,6).

-

Since both directions yield the same lowest locant set (2,6), we proceed to the final step where alphabetization determines citation order.

-

-

Assemble the Name :

-

The prefixes are "methoxy" and "methyl".

-

Alphabetically, "methoxy" comes before "methyl".

-

To maintain the lowest locant set (2,6), we assign the lower number to the group cited first. This is a common convention but the primary rule is the lowest locant set. In this case of a tie, the group cited first alphabetically gets the lower number. Therefore, the methoxy group is assigned to position 2.

-

Combine: 2-Methoxy-6-methylpyridine .

-

Part 4: Data Summary of C7H9NO Pyridine Isomers

The following table summarizes the identified isomers, providing a quick reference for researchers.

| Isomer Class | Positional Isomers | Preferred IUPAC Name | CAS Number |

| Ethoxypyridines | 2-substituted | 2-Ethoxypyridine | 14529-53-4 |

| 3-substituted | 3-Ethoxypyridine | 621-35-2 | |

| 4-substituted | 4-Ethoxypyridine | 620-08-6 | |

| Methoxypicolines | 2-OCH3, 3-CH3 | 2-Methoxy-3-methylpyridine | 19230-59-2 |

| 2-OCH3, 4-CH3 | 2-Methoxy-4-methylpyridine | 39910-76-2 | |

| 2-OCH3, 5-CH3 | 2-Methoxy-5-methylpyridine | 13472-56-5 | |

| 2-OCH3, 6-CH3 | 2-Methoxy-6-methylpyridine | 13472-57-6 | |

| 3-OCH3, 2-CH3 | 3-Methoxy-2-methylpyridine | 16058-41-6 | |

| 3-OCH3, 4-CH3 | 3-Methoxy-4-methylpyridine | 72896-17-2 | |

| 3-OCH3, 5-CH3 | 3-Methoxy-5-methylpyridine | 72896-18-3 | |

| 4-OCH3, 2-CH3 | 4-Methoxy-2-methylpyridine | 24103-75-1 | |

| 4-OCH3, 3-CH3 | 4-Methoxy-3-methylpyridine | 85714-07-2 | |

| Pyridylethanols | 2-substituted | 2-(Pyridin-2-yl)ethan-1-ol | 103-74-2 |

| 3-substituted | 2-(Pyridin-3-yl)ethan-1-ol | 6293-56-7 | |

| 4-substituted | 2-(Pyridin-4-yl)ethan-1-ol | 5344-27-4 | |

| Ethylpyridine | 2-substituted | 2-Ethylpyridine 1-oxide | 4833-24-3 |

| N-Oxides | 3-substituted | 3-Ethylpyridine 1-oxide | 1073-21-8 |

| 4-substituted | 4-Ethylpyridine 1-oxide | 1423-38-7 | |

| Lutidine | 2,3-disubstituted | 2,3-Dimethylpyridine 1-oxide | 22710-07-2 |

| N-Oxides | 2,4-disubstituted | 2,4-Dimethylpyridine 1-oxide | 1073-22-9 |

| 2,5-disubstituted | 2,5-Dimethylpyridine 1-oxide | 74411-28-2 | |

| 2,6-disubstituted | 2,6-Dimethylpyridine 1-oxide | 1073-23-0 | |

| 3,4-disubstituted | 3,4-Dimethylpyridine 1-oxide | 3718-65-8 | |

| 3,5-disubstituted | 3,5-Dimethylpyridine 1-oxide | 3718-64-7 |

Part 5: Significance in Research and Drug Development

The precise isomeric identity of a C7H9NO pyridine derivative is critical to its function. These compounds are not merely academic curiosities; they are vital intermediates and pharmacophores in applied science.

-

Medicinal Chemistry : Methoxypicoline isomers are key building blocks for major pharmaceuticals. For instance, 4-chloro-3-methoxy-2-methylpyridine, derived from 3-methoxy-2-methylpyridine, is a crucial intermediate in the synthesis of the proton pump inhibitor pantoprazole.[19][20] The specific substitution pattern dictates the molecule's three-dimensional shape and electronic properties, which are essential for its interaction with biological targets.

-

Organic Synthesis : Pyridine N-oxides are versatile reagents. The N-O bond activates the pyridine ring for certain nucleophilic substitutions and can also act as a mild oxidant or a source of oxygen-centered radicals in photoredox catalysis.[9][10] 2,6-Lutidine N-oxide, for example, is used as a plant growth regulator and a reagent in complex organic synthesis.

-

Materials Science : The pyridine motif is a common ligand in coordination chemistry. The electronic and steric properties, tunable by the number and position of substituents like methyl and methoxy groups, influence the resulting metal complex's stability, reactivity, and photophysical properties.

References

-

PrepChem. Synthesis of 3-methoxy-2-methylpyridine. Available from: [Link]

-

PrepChem. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Available from: [Link]

-

LabSolutions. 2-Methoxy-3-methylpyridine. Available from: [Link]

-

SIELC Technologies. 2-Ethylpyridine 1-oxide. 2018. Available from: [Link]

-

Pharmaguideline. Heterocyclic Compounds: Nomenclature and Classification. Available from: [Link]

-

Scribd. IUPAC Heterocyclic Nomenclature Summary. Available from: [Link]

-

Scribd. Nomenclature of Heterocyclic Compounds. Available from: [Link]

-

PrepChem. Synthesis of 2-(3-Pyridinyl)ethanol. Available from: [Link]

-

Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Available from: [Link]

-

SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. 2013. Available from: [Link]

-

coursecontent. Nomenclature of Heterocyclic compounds. Available from: [Link]

-

Unknown. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. Available from: [Link]

-

Wikipedia. Pyridine-N-oxide. 2024. Available from: [Link]

- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

PubChem. Pyridine N-Oxide. Available from: [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. Available from: [Link]

- Google Patents. Method of producing pyridine ethanol derivative.

-

PubChem. 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). Available from: [Link]

-

Grokipedia. Pyridine-N-oxide. Available from: [Link]

-

PubChem. 2,3-Lutidine. Available from: [Link]

-

Unknown. Short Summary of IUPAC Nomenclature of Organic Compounds. Available from: [Link]

-

YouTube. Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc. 2021. Available from: [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

-

Pharmaffiliates. 2,3-Lutidine-N-oxide. Available from: [Link]

-

PubChem. 2-Ethylpyridine 1-oxide. Available from: [Link]

-

NIST. 2,6-Lutidine-N-oxide. Available from: [Link]

-

The Royal Society of Chemistry. Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Available from: [Link]

-

Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. 2024. Available from: [Link]

-

Wikipedia. 3,5-Lutidine. 2023. Available from: [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. Available from: [Link]

-

PubChem. 3,4-Dimethylpyridine. Available from: [Link]

Sources

- 1. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 2. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 3. iupac.org [iupac.org]

- 4. cuyamaca.edu [cuyamaca.edu]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. scribd.com [scribd.com]

- 7. 2-Ethylpyridine 1-oxide | SIELC Technologies [sielc.com]

- 8. prepchem.com [prepchem.com]

- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. 2,3-Lutidine | C7H9N | CID 11420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3,4-Lutidine 98 583-58-4 [sigmaaldrich.com]

- 15. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 16. 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. 2,6-Lutidine-N-oxide [webbook.nist.gov]

- 19. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxy-4-methylpyridine

Abstract

2-Methoxy-4-methylpyridine is a substituted pyridine derivative recognized for its utility as a key building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its physical and chemical properties, particularly its solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, formulation development, and shelf-life. This guide provides a comprehensive analysis of the solubility and stability profiles of this compound, grounded in established regulatory and scientific principles. It details robust, field-proven protocols for the systematic evaluation of these characteristics, offering both procedural steps and the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Core Physicochemical Properties

A foundational understanding of a compound's basic physicochemical properties is essential before undertaking detailed solubility and stability assessments. This compound is a clear, colorless to yellow liquid under standard conditions.[1] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][3] |

| Molecular Weight | 123.15 g/mol | [1][4] |

| CAS Number | 100848-70-2 | [1][3] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 152-153 °C (lit.) | [5][6] |

| Density | ~1.001 - 1.038 g/cm³ at 25 °C | [5][7] |

| Flash Point | 53 °C | [5][6] |

| pKa (Predicted) | 4.07 ± 0.10 | [6] |

| LogP (Predicted) | 1.39860 | [5] |

Solubility Profile

The solubility of this compound dictates its behavior in various media, which is fundamental for its application in chemical synthesis and formulation. The presence of both a polar pyridine ring and non-polar methoxy and methyl groups gives it a mixed character, enhancing its solubility in a range of organic solvents.[1][2]

General Solubility Characteristics

This compound is noted for its enhanced reactivity and solubility in organic solvents.[2] While comprehensive quantitative data across a wide range of solvents is not extensively published, its structure suggests miscibility with common polar and non-polar organic solvents such as lower alcohols, acetone, ethyl acetate, dichloromethane, and toluene. Its solubility in aqueous media is expected to be limited but influenced by pH due to the basic nature of the pyridine nitrogen. In acidic conditions (pH < pKa), protonation of the nitrogen atom will form a pyridinium salt, significantly increasing its aqueous solubility.

Experimental Protocol for Solubility Determination (OECD 105 Flask Method)

To generate reliable and reproducible solubility data, adherence to a standardized protocol is paramount. The OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), provides a robust framework.[8] The Flask Method, suitable for substances with solubility above 10⁻² g/L, is the most appropriate for this compound.[9]

Causality Statement: This method is chosen because it is a globally recognized standard for determining the saturation mass concentration of a substance in a solvent at a given temperature. It relies on allowing a mixture of the solute and solvent to reach thermodynamic equilibrium, ensuring the measured concentration represents the true saturation solubility.

Protocol Steps:

-

Preliminary Test:

-

Add approximately 0.1 g of this compound to a 10 mL glass-stoppered measuring cylinder.

-

Add water in a stepwise manner, shaking vigorously for 10 minutes after each addition.

-

Visually inspect for complete dissolution. This preliminary step helps to estimate the approximate solubility and determine the appropriate sample-to-solvent ratio for the definitive test.

-

-

Definitive Test - Equilibrium & Sampling:

-

Based on the preliminary test, prepare at least three separate glass flasks with a precisely weighed amount of this compound and a known volume of the chosen solvent (e.g., purified water, buffered solutions at various pH values, or organic solvents). The amount of substance should be in excess of that required to achieve saturation.

-

Place the flasks in a constant temperature bath, preferably at 20 ± 0.5 °C, and stir or shake continuously.[8] Temperature control is critical as solubility is highly temperature-dependent.

-

Allow the mixtures to equilibrate. For many compounds, 24 hours is sufficient, but this should be determined empirically. To verify equilibrium, collect samples at multiple time points (e.g., 24, 48, and 72 hours) and analyze them. Equilibrium is reached when consecutive measurements agree within ±5%.

-

-

Sample Preparation & Analysis:

-

Once equilibrium is achieved, stop the agitation and allow any undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant. To avoid including undissolved micro-droplets, centrifugation or filtration through a solvent-compatible filter (e.g., PTFE) is required.

-

Quantify the concentration of this compound in the sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). The method must be validated for linearity, accuracy, and precision.

-

-

Data Reporting:

-

Express the solubility as mass per volume of solution (e.g., g/L or mg/mL) at the specified temperature.

-

Report the results from each of the three replicate flasks and calculate the mean and standard deviation.

-

Caption: Workflow for solubility determination via the OECD 105 Flask Method.

Stability Profile

Evaluating the stability of this compound is crucial for defining its re-test period, recommended storage conditions, and identifying potential degradation products.[10] The International Council for Harmonisation (ICH) guidelines provide the definitive framework for this assessment.[11][12]

Intrinsic Stability and Potential Degradation Pathways

This compound is generally stable under standard ambient conditions but is a flammable liquid that should be kept away from heat and ignition sources.[6][7] Its stability is susceptible to environmental factors such as pH, temperature, and light.

While specific degradation pathways for this exact molecule are not widely published, scientifically sound predictions can be made based on the degradation of related substituted pyridines.[13] Potential degradation pathways include:

-

Hydrolysis: The ether linkage of the methoxy group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield 2-hydroxy-4-methylpyridine. The rate of hydrolysis is often pH-dependent.[14]

-

Oxidation: The methyl group on the pyridine ring can be susceptible to oxidation, potentially forming 2-methoxy-4-pyridinecarboxylic acid or related intermediates, especially in the presence of oxidizing agents or upon prolonged exposure to air and light.[14]

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, potentially through radical mechanisms or photo-oxidation.

-

Ring Cleavage: Under highly energetic conditions or through microbial degradation, the pyridine ring itself can be cleaved.[13][15] For example, microbial pathways in Arthrobacter species are known to degrade pyridine and 2-methylpyridine to intermediates like succinic acid.[15]

Experimental Protocol for Stability Assessment (ICH Q1A/Q1B)

A comprehensive stability study involves both forced degradation (stress testing) and long-term/accelerated studies.[11][16]

Causality Statement: Forced degradation studies are performed to intentionally degrade the sample. This helps to identify likely degradation products and establish the "stability-indicating" capability of the analytical method—that is, its ability to separate the intact compound from its degradants.[12][17] Long-term and accelerated studies are then used to predict the shelf-life under recommended storage conditions.[16]

Protocol Steps:

-

Establish a Stability-Indicating Method:

-

Develop and validate an analytical method (typically HPLC) that can accurately quantify the decrease in this compound concentration and simultaneously detect and resolve any degradation products that appear. This is the cornerstone of a trustworthy stability study.

-

-

Forced Degradation (Stress Testing):

-

Expose solutions of this compound to the following conditions. The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without being obscured by secondary reactions.

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a set period.

-

Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid/neat liquid to dry heat (e.g., 80 °C).

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19] A dark control sample must be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.[18]

-

-

Analyze all stressed samples against a control sample at time zero using the stability-indicating method.

-

-

Long-Term and Accelerated Stability Studies:

-

Place at least three primary batches of the substance in its proposed container closure system into stability chambers under the conditions specified by ICH.[11][16]

-

Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH.[16]

-

Pull samples at specified time points (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[11]

-

Analyze the samples for appearance, assay, and degradation products.

-

Recommended Storage and Handling

Based on its known properties, the following conditions are recommended:

-

Storage Temperature: Store in a cool, well-ventilated place.[7][20] While some suppliers suggest room temperature, others recommend refrigeration (0-8 °C) for long-term preservation of purity.[1][5]

-

Atmosphere: For maximum stability, especially for analytical standards, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[14]

-

Light: Protect from light to prevent photodegradation.

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H9NO | CID 14223472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:100848-70-2 | Chemsrc [chemsrc.com]

- 6. This compound | 100848-70-2 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. rdlaboratories.com [rdlaboratories.com]